- A one-pot synthesis of substituted salicylnitrilesTetrahedron Letters, 2008, 49(28), 4443-4445,
Cas no 91407-41-9 (5-Fluoro-2-hydroxybenzonitrile)
91407-41-9 structure
5-Fluoro-2-hydroxybenzonitrile Properties
Names and Identifiers
-
- 5-Fluoro-2-hydroxybenzonitrile
- Benzonitrile, 5-fluoro-2-hydroxy-
- 2-Cyano-4-fluorophenol
- 2-Hydroxy-5-fluorobenzonitrile
- MWLKQSIMPLORKX-UHFFFAOYSA-N
- 5308AC
- MB10100
- SY026609
- 5-fluoro-2-hydroxybenzonitrile, AldrichCPR
- ST24024085
- 5-Fluoro-2-hydroxybenzonitrile (ACI)
- 91407-41-9
- DS-18643
- DB-090930
- SCHEMBL378846
- AKOS012980550
- CS-W005093
- DTXSID10512947
- MFCD11846513
- s10862
- +Expand
-
- MFCD11846513
- MWLKQSIMPLORKX-UHFFFAOYSA-N
- 1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
- N#CC1C(O)=CC=C(F)C=1
Computed Properties
- 137.027691913g/mol
- 1
- 3
- 0
- 137.027691913g/mol
- 10
- 162
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 44
Experimental Properties
- 263.8±25.0 ºC (760 Torr),
- 120-121 ºC
- 113.3±23.2 ºC,
- Slightly soluble (1.2 g/l) (25 º C),
- 1.34±0.1 g/cm3 (20 ºC 760 Torr),
5-Fluoro-2-hydroxybenzonitrile Price
5-Fluoro-2-hydroxybenzonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Tetrahydrofuran ; rt → reflux; 2 - 4 h, reflux; cooled
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min
1.3 Reagents: 2-Iodoxybenzoic acid ; 2 - 10 h
1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min
1.3 Reagents: 2-Iodoxybenzoic acid ; 2 - 10 h
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ; 6 h, 155 °C
Reference
- A Catalytic Route to Ampakines and Their DerivativesOrganic Letters, 2011, 13(6), 1426-1428,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
Reference
- Thiocyanate radical mediated dehydration of aldoximes with visible light and airChemical Communications (Cambridge, 2019, 55(65), 9701-9704,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 30 min, rt
1.2 1 h, rt → reflux
2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
1.2 1 h, rt → reflux
2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
Reference
- Thiocyanate radical mediated dehydration of aldoximes with visible light and airChemical Communications (Cambridge, 2019, 55(65), 9701-9704,
5-Fluoro-2-hydroxybenzonitrile Raw materials
- 5-Fluoro-2-methoxybenzonitrile
- 5-Fluorosalicylaldehyde
- 4-Fluorophenol
- 4-Fluoro-2-(1E)-(hydroxyimino)methylphenol
5-Fluoro-2-hydroxybenzonitrile Preparation Products
5-Fluoro-2-hydroxybenzonitrile Related Literature
-
Yuanlai Fang,Xiaosheng Du,Zongliang Du,Haibo Wang,Xu Cheng J. Mater. Chem. A, 2017,5, 8010-8017
-
Wei Yang,Chiming Wang,Qi Ma,Chenxi Liu,Hailong Wang,Jianzhuang Jiang CrystEngComm, 2014,16, 4554-4561
-
Jingbin Quan,Lin Mei,Zheng Ma,Jichun Huang,Decheng Li RSC Adv., 2016,6, 55786-55791
-
Xiao Xiao,Lisong Yan,Zemin Mei,Dongsheng Zhu,Lin Xu RSC Adv., 2014,4, 3096-3101
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5. Antioxidant activity of yeast mannans and their growth-promoting effect on Lactobacillus strains†Yong Wang,Chongyu Shen,Kai Huo,Di Cai,Guoqun Zhao Food Funct., 2021,12, 10423-10431
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José L. Cenis,Salvador D. Aznar-Cervantes,A. Abel Lozano-Pérez,Luis Meseguer-Olmo,Francisco Del Pozo Soft Matter, 2015,11, 8981-8991
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Satoru Kobayashi,Kenji Kudo,Ai Ito,Satoru Hirama,Takashi Otani,Takao Saito Org. Biomol. Chem., 2014,12, 4061-4064
-
8. Back cover
-
Liming Hu,Enric Calucho,Celia Fuentes-Chust,Andrea Idili,Ruslan Álvarez-Diduk,Lourdes Rivas Lab Chip, 2022,22, 2938-2943
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91407-41-9)5-Fluoro-2-hydroxybenzonitrile
99%
25g
224.0